2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
BenchChem offers high-quality 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-8-3-4-10(21-2)9(5-8)16-11(19)7-22-13-17-15-6-12(20)18(13)14/h3-6H,7,14H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFZXHVGWQWQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=CC(=O)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to interact with their targets in a variety of ways, leading to changes in cellular function. For instance, some indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Biological Activity
The compound 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide , a derivative of the 1,2,4-triazine family, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, as well as its mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 319.39 g/mol. The structure includes a triazine ring that is known for its diverse biological activities. The presence of the methoxy and methyl groups on the phenyl ring may influence its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazine rings exhibit significant anticancer properties. Specifically, derivatives similar to the one have shown promising results against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs). For instance, compounds with triazine structures have been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | K-562 (CML) | 10 | CDK inhibition |
| Example B | MCF-7 (Breast) | 15 | Apoptosis induction |
| Example C | HT-29 (Colon) | 0.15 | Tubulin polymerization inhibition |
Antimicrobial Activity
In addition to anticancer effects, triazine derivatives have also been evaluated for their antimicrobial properties. The compound's thioether functionality enhances its ability to interact with microbial targets.
- Studies : In vitro assays have revealed that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The structure activity relationship (SAR) indicates that modifications to the phenyl ring can significantly affect antimicrobial potency .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Anticancer Activity Against K-562 Cells : A study demonstrated that a related triazine compound exhibited an IC50 value of 10 µM against K-562 cells while showing low cytotoxicity towards normal cells. This suggests a selective action against cancerous cells .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial effects of triazine derivatives against various pathogens, showing that modifications to the sulfur-containing moiety can enhance activity against resistant strains .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its potential anticancer activity. In vitro studies have demonstrated that triazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown activity against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines with low micromolar GI50 levels . This suggests that the compound could be further explored as a lead candidate in cancer therapy.
Antimicrobial Properties
Triazine derivatives are also noted for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or function, making these compounds valuable in developing new antibiotics .
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a potential candidate for treating inflammatory diseases . Further experimental validation is necessary to confirm these effects.
Case Study 1: Anticancer Screening
A study evaluated a series of triazine derivatives for their anticancer properties using the NCI-60 cancer cell line panel. Among these derivatives, several exhibited promising activity against multiple cancer types at low concentrations. The findings suggest that modifications to the triazine structure can enhance anticancer efficacy .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial activity, a related triazine derivative was tested against common bacterial pathogens. Results indicated significant inhibition of growth for several strains, highlighting the potential for these compounds in addressing antibiotic resistance issues .
Comparative Analysis of Triazine Derivatives
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Notes |
|---|---|---|---|---|
| Compound A | Structure A | Moderate (GI50: 1.9–3.0 μM) | Yes | Effective against multiple cancer lines |
| Compound B | Structure B | High (GI50: < 1 μM) | Limited | Strong against specific bacteria |
| 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | Structure C | Promising (needs further testing) | Potentially effective | Focus on anti-inflammatory properties |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, leading to cleavage of the amide bond. Alkaline conditions favor carboxylate salt formation, while acidic conditions yield free carboxylic acids.
Oxidation Reactions
The sulfanyl (-S-) group is susceptible to oxidation, producing sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12h | Sulfoxide derivative | 68% | |
| mCPBA | Dichloromethane, 0°C, 2h | Sulfone derivative | 82% |
Key Observation :
Controlled oxidation with H₂O₂ selectively generates sulfoxides, while stronger oxidants like mCPBA produce sulfones. The triazine ring remains intact under these conditions .
Nucleophilic Substitution
The amino group on the triazine ring participates in alkylation and acylation reactions.
| Reaction Type | Reagents | Conditions | Product Class | References |
|---|---|---|---|---|
| Alkylation | Ethyl bromoacetate, K₂CO₃ | DMF, 60°C, 6h | N-Alkylated triazines | |
| Acylation | Acetyl chloride, pyridine | CH₂Cl₂, RT, 3h | N-Acyl derivatives |
Structural Impact :
Alkylation enhances solubility in nonpolar solvents, while acylation modifies hydrogen-bonding capacity, critical for biological activity modulation .
Cyclocondensation Reactions
The triazine core facilitates cyclization with bifunctional nucleophiles.
| Partner Reagent | Conditions | Cyclized Product | Application | References |
|---|---|---|---|---|
| Thiourea | EtOH, Δ, 5h | Thiadiazole hybrids | Antimicrobial agents | |
| Hydrazine hydrate | AcOH, reflux, 8h | Triazolo-triazine systems | Anticancer scaffolds |
Synthetic Utility :
These reactions generate fused heterocycles with enhanced bioactivity profiles, leveraging the triazine ring’s electron-deficient nature .
Electrophilic Aromatic Substitution
The methoxyphenyl group undergoes regioselective substitutions.
| Reaction Type | Reagents | Position Modified | Outcome | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy group | Nitroaryl derivatives | |
| Bromination | Br₂, FeBr₃ | Ortho to methyl group | Brominated analogs |
Regiochemical Note :
The methoxy group directs electrophiles to the para position, while steric effects from the methyl group favor ortho substitution in competitive scenarios .
Stability Under Thermal and pH Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
